molecular formula C20H23FN2O3S B11236631 1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11236631
M. Wt: 390.5 g/mol
InChI Key: MEEYVKPYUMHYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a fluorobenzyl sulfonyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using carboxylic acids or their derivatives.

    Attachment of the Fluorobenzyl Sulfonyl Group: This step involves sulfonylation reactions, where a fluorobenzyl sulfonyl chloride reacts with the piperidine derivative.

    Addition of the Methylphenyl Group: The methylphenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with azide or thiol groups.

Scientific Research Applications

1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide is unique due to the presence of the fluorobenzyl sulfonyl group, which imparts specific chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23FN2O3S/c1-15-5-2-3-7-19(15)22-20(24)17-6-4-12-23(13-17)27(25,26)14-16-8-10-18(21)11-9-16/h2-3,5,7-11,17H,4,6,12-14H2,1H3,(H,22,24)

InChI Key

MEEYVKPYUMHYAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.